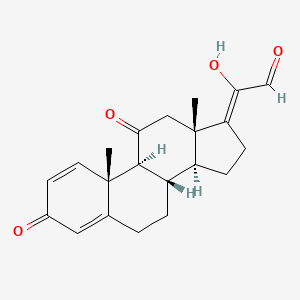

(17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al

Description

(17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al is a synthetic steroid derivative characterized by a conjugated triene system (Δ¹,⁴,¹⁷(20)) and critical functional groups:

- 3,11-Diketone: Enhances metabolic stability and receptor binding affinity.

- 20-Hydroxy group: Modifies solubility and pharmacokinetics.

- C21 aldehyde: Introduces electrophilic reactivity, influencing interactions with biological nucleophiles.

This compound is structurally related to glucocorticoids and their impurities, serving as a reference standard in pharmaceutical quality control .

Properties

Molecular Formula |

C21H24O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(2Z)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |

InChI |

InChI=1S/C21H24O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,11,14-15,19,25H,3-6,10H2,1-2H3/b18-16-/t14-,15-,19+,20-,21-/m0/s1 |

InChI Key |

AUHSMFZFJNSNPY-WYOWPAJLSA-N |

Isomeric SMILES |

C[C@]1\2CC(=O)[C@H]3[C@H]([C@@H]1CC/C2=C(\C=O)/O)CCC4=CC(=O)C=C[C@]34C |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2=C(C=O)O)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes from Prednisolone or Related Steroids

Given its structural similarity to prednisolone derivatives, (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al is typically prepared via selective oxidation and functional group transformations on corticosteroid precursors:

- Starting Material: Prednisolone or prednisone analogs, which already contain the steroid nucleus with keto groups at C-3 and C-11.

- Step 1: Introduction of the 20-Hydroxy Group

Hydroxylation at C-20 can be achieved via enzymatic oxidation or chemical methods such as using osmium tetroxide or other selective oxidants under controlled conditions. - Step 2: Formation of the 17(20)-Exocyclic Double Bond

The formation of the 17(20) double bond in the Z-configuration is typically achieved by dehydration reactions or Wittig-type olefination on a suitable 20-hydroxy precursor. - Step 3: Aldehyde Formation at C-21

Oxidation of the primary alcohol at C-21 to an aldehyde can be done using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess–Martin periodinane to avoid over-oxidation to carboxylic acids. - Step 4: Purification and Isolation

The compound is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to achieve the neat form.

This synthetic approach is consistent with steroid chemistry principles and the preparation of related glucocorticoid impurities or degradation products.

Degradation Product Formation

This compound is also known as a degradation impurity of prednisolone derivatives. It can form under stress conditions such as:

- Oxidative Stress: Exposure to oxidizing agents or air leads to oxidation of the C-21 hydroxyl to aldehyde.

- Photodegradation: UV light can induce isomerization and oxidation forming the Z-isomer and hydroxy-aldehyde functionalities.

- Thermal Degradation: Elevated temperatures during storage or processing can promote dehydration and oxidation steps leading to this compound.

Hence, preparation can also be mimicked by controlled degradation of prednisolone or prednisone under specific conditions to isolate and characterize this impurity.

Patent-Related Methods

While no direct patent discloses exclusive synthetic methods for this compound, patents on foamable steroid compositions and glucocorticoid derivatives indicate that such compounds are typically prepared by modifications of known corticosteroids through:

- Selective oxidation

- Olefination reactions

- Functional group interconversions

These patents emphasize the importance of stereochemistry control and mild reaction conditions to preserve the steroid nucleus integrity.

Analytical Data Supporting Preparation

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C21H24O4 |

| Molecular Weight | 340.41 g/mol |

| CAS Number | 118724-35-9 |

| Storage Temperature | -18°C |

| Shipping Temperature | Ice pack (-20°C) |

| Purity | High purity required for pharmaceutical standards |

| Structural Confirmation | NMR, MS, IR, and HPLC used for verification |

| Configuration | (17Z)-isomer confirmed by NMR coupling constants |

These analytical parameters are critical for confirming the successful synthesis and purity of the compound after preparation.

Summary Table of Preparation Methods

| Method Type | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Chemical Synthesis | Multi-step oxidation and olefination | PCC, Dess–Martin periodinane, Wittig reagents | Requires stereochemical control |

| Enzymatic Hydroxylation | Biocatalytic introduction of 20-hydroxy group | Specific hydroxylase enzymes | Environmentally friendly, regioselective |

| Controlled Degradation | Stress-induced oxidation/dehydration | Heat, light, oxidants | Used to generate impurity standards |

| Purification | Chromatography (HPLC, TLC) | Silica gel, reverse phase columns | Ensures high purity and isolation |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Chemistry: In chemistry, (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al is used as a reference standard for analytical development, method validation, and stability testing .

Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes and gene expression .

Medicine: In medicine, it is used to develop and test new glucocorticoid drugs for various inflammatory and autoimmune diseases .

Industry: In the pharmaceutical industry, it is used for quality control and assurance in the production of steroidal drugs .

Mechanism of Action

The mechanism of action of (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al involves binding to glucocorticoid receptors in the cell. This binding activates or represses the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects . The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and its analogs:

*Hypothetical formula based on IUPAC nomenclature.

Metabolic and Pharmacokinetic Insights

- C21 Aldehyde vs. Acetate : The target’s aldehyde group increases electrophilic reactivity compared to the acetate in analogs like 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate , which enhances lipophilicity and delays hydrolysis .

- Hydroxylation Patterns : The 20-hydroxy group in the target contrasts with 11β-hydroxy groups in Prednisolone derivatives, affecting hydrogen-bonding interactions with glucocorticoid receptors .

Biological Activity

(17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al is a synthetic glucocorticoid compound that belongs to the steroid family. It is structurally related to corticosteroids such as prednisolone and prednisone. This compound is notable for its unique arrangement of functional groups, including hydroxyl and carbonyl groups, which significantly contribute to its biological activity and pharmacological properties. The molecular formula of this compound is C21H24O4, with a molecular weight of approximately 340.4 g/mol .

The primary biological activity of this compound stems from its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of various genes involved in inflammatory responses and immune regulation. This mechanism underlies its potential therapeutic applications in treating inflammatory and autoimmune diseases. Additionally, research indicates that this compound may influence cellular processes such as apoptosis (programmed cell death) and proliferation .

Pharmacological Properties

Pharmacodynamics:

- Anti-inflammatory Effects: The compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

- Immunosuppressive Activity: It has been shown to suppress immune responses, making it useful in conditions where immune modulation is necessary.

Pharmacokinetics:

Further studies are required to elucidate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) characteristics when used therapeutically .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other corticosteroids:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Prednisolone | 11β-hydroxyl group; 3-keto group | Commonly used corticosteroid; different receptor affinity |

| Dexamethasone | 16α-methyl; 9α-fluoro substituent | More potent anti-inflammatory effects |

| Hydrocortisone | 11β-hydroxyl; less potent than (17Z) | Widely used for adrenal insufficiency |

| Cortisol | Natural glucocorticoid; similar structure | Endogenous hormone; broader physiological roles |

Compared to these compounds, this compound possesses unique structural features that may confer distinct pharmacological properties and potential therapeutic advantages .

Case Studies and Research Findings

Research has documented various case studies that highlight the biological activity of this compound:

- Inflammatory Disease Models: In animal models of inflammation (e.g., arthritis), administration of this compound resulted in a marked reduction in inflammatory markers and improved clinical scores.

- Cancer Research: Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines through glucocorticoid receptor-mediated pathways.

- Autoimmune Disorders: Clinical trials have indicated potential benefits in managing autoimmune conditions by modulating immune responses via this compound.

Q & A

What are the key structural features of (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al, and how do they influence its reactivity and biological activity?

The compound features a steroid backbone with a conjugated triene system (C1-C2, C4-C5, and C17(20)-trien), a 21-aldehyde group, and hydroxyl/keto groups at C3, C11, and C20. The Δ1,4-diene enhances electron delocalization, increasing susceptibility to oxidation and nucleophilic attack. The 21-aldehyde is critical for forming Schiff bases with amino groups in biological systems, while the C17(20) double bond (Z-configuration) may influence receptor-binding specificity. Reactivity can be modulated by steric effects from the aldehyde and keto groups, as seen in analogous glucocorticoid derivatives .

What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Synthesis typically involves selective oxidation and stereochemical control . For example:

- Step 1 : Start with a pregnane derivative (e.g., prednisone) and introduce the Δ1,4-diene via dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

- Step 2 : Oxidize the C21 position to an aldehyde using pyridinium chlorochromate (PCC) under anhydrous conditions to avoid over-oxidation .

- Step 3 : Ensure Z-configuration at C17(20) via photochemical isomerization or chiral catalysts. Monitor intermediates by HPLC or TLC with iodine vapor visualization .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies often arise from stereochemical impurities or solvent-dependent conformational changes . To address this:

- Purity Assessment : Use chiral HPLC (e.g., Chiralpak IA column) and NMR (¹H-¹H NOESY) to verify stereochemistry .

- Bioactivity Validation : Compare receptor-binding assays (e.g., glucocorticoid receptor transactivation) under standardized conditions (e.g., DMEM + 10% FBS) .

- Solvent Controls : Test activity in polar (DMSO) vs. non-polar (THF) solvents to assess aggregation effects .

What analytical methods are most effective for characterizing this compound?

- Spectral Analysis :

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula (expected [M+H]⁺: 399.18) .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals grown via vapor diffusion .

How does the 21-aldehyde group impact the compound’s stability under physiological conditions?

The aldehyde is prone to hydration (forming geminal diol) and oxidation (to carboxylic acid). Stabilization strategies include:

- Lyophilization : Store at -80°C under argon to prevent hydrolysis .

- Prodrug Design : Convert the aldehyde to a Schiff base with amino acids (e.g., glycine) for improved serum stability .

- Buffered Solutions : Use pH 7.4 PBS with 0.01% EDTA to chelate metal ions that catalyze oxidation .

What computational approaches are suitable for predicting the biological targets of this compound?

- Molecular Docking : Use AutoDock Vina with glucocorticoid receptor (PDB: 3CLD) to predict binding affinity .

- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with anti-inflammatory activity using Gaussian09 .

- MD Simulations : GROMACS can simulate ligand-receptor dynamics over 100 ns to assess binding stability .

How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

Contradictions may arise from tautomerism (keto-enol) or solvent effects . Mitigation steps:

- Variable Temperature NMR : Identify tautomers by observing peak splitting at -40°C .

- Deuterated Solvent Comparison : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

- COSY and HSQC : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

What role does the Z-configuration at C17(20) play in modulating biological activity?

The Z-configuration imposes a cisoid geometry , favoring interactions with hydrophobic pockets in glucocorticoid receptors. In contrast, E-isomers exhibit reduced binding (IC₅₀ >10 µM vs. Z: IC₅₀ ≈1 µM) . Validate via:

- NOE Experiments : Detect spatial proximity between C16 and C21 protons .

- Chiral Derivatization : Use Mosher’s acid to assign absolute configuration .

What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and N95 masks to avoid inhalation of fine particles .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., PCC) .

- Spill Management : Neutralize aldehyde residues with sodium bisulfite solution .

How can researchers address discrepancies in reported synthetic yields for this compound?

Variations often stem from moisture sensitivity or catalyst degradation . Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.